molecular formula C21H18N4O3S B15152988 N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Cat. No.: B15152988
M. Wt: 406.5 g/mol
InChI Key: FKJFEGWXADUNOM-UHFFFAOYSA-N
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Description

N-{3-[(3-Methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a quinoxaline derivative characterized by a benzenesulfonamide group linked to a quinoxaline core substituted with a 3-methoxyphenylamino moiety. Quinoxalines are nitrogen-containing heterocycles known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

Molecular Formula

C21H18N4O3S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C21H18N4O3S/c1-28-16-9-7-8-15(14-16)22-20-21(24-19-13-6-5-12-18(19)23-20)25-29(26,27)17-10-3-2-4-11-17/h2-14H,1H3,(H,22,23)(H,24,25)

InChI Key

FKJFEGWXADUNOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of o-phenylenediamine with 2-bromoacetophenone to form the quinoxaline core. This is followed by chlorosulfonation using chlorosulfonic acid to introduce the sulfonyl chloride group. Finally, the sulfonyl chloride is reacted with 3-methoxyaniline under solvent-free conditions in the presence of a base such as sodium bicarbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce amino derivatives.

Scientific Research Applications

N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Position and Electronic Effects :

  • 4-Fluoro-N-{3-[(2-methoxybenzyl)amino]quinoxalin-2-yl}benzenesulfonamide (CAS 714945-29-6): A fluorine atom at the para position and a 2-methoxybenzyl group introduce both electron-withdrawing (fluoro) and electron-donating (methoxy) effects, which may alter binding affinity and metabolic stability .

Substituent Diversity :

  • Electron-Withdrawing Groups: 3-Fluoro-4-methylphenyl (CAS STOCK4S-39116): Fluorine and methyl groups at adjacent positions create a mixed electronic profile, balancing lipophilicity and polarity .
  • Hydroxyl Substitution: N-(3-((3-Hydroxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide (CAS 301357-74-4): The hydroxyl group enables hydrogen bonding, which may improve target specificity but reduce metabolic stability due to susceptibility to glucuronidation .

Sulfonamide Group Variations

  • Benzothiadiazole-Sulfonamide Hybrid (CAS 1003988-00-8) : Replacement of benzene with a benzothiadiazole heterocycle introduces additional nitrogen and sulfur atoms, altering electronic properties and expanding π-π stacking capabilities .

Molecular Weight and Structural Complexity

Compound (CAS/ID) Molecular Formula Molecular Weight Key Substituents
Target Compound C₂₂H₁₉N₄O₃S 419.48 g/mol 3-Methoxyphenyl, benzenesulfonamide
N-{3-[(2-Ethylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide C₂₂H₂₀N₄O₂S 404.49 g/mol 2-Ethylphenyl
4-Fluoro-N-{3-[(2-methoxybenzyl)amino]quinoxalin-2-yl}benzenesulfonamide C₂₃H₂₀FN₄O₃S 467.50 g/mol 4-Fluoro, 2-methoxybenzyl
N-{3-[(3-Fluoro-4-methylphenyl)amino]quinoxalin-2-yl}-4-methoxybenzenesulfonamide C₂₂H₁₈FN₄O₃S 453.47 g/mol 3-Fluoro-4-methylphenyl, 4-methoxy
3-Chloro-N-{3-[(4-methoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide C₂₁H₁₇ClN₄O₃S 440.90 g/mol 3-Chloro, 4-methoxyphenyl

Key Observations :

  • Higher molecular weights (e.g., 467.50 g/mol for CAS 714945-29-6) correlate with increased structural complexity, which may affect bioavailability .

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